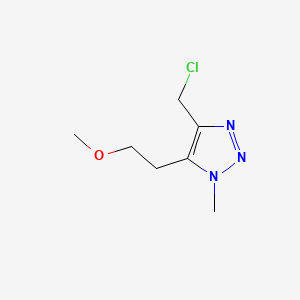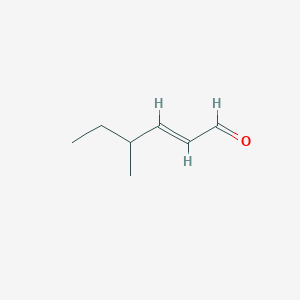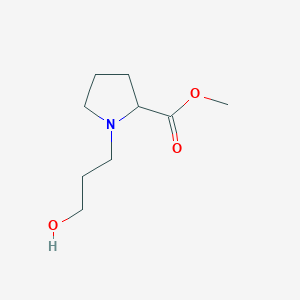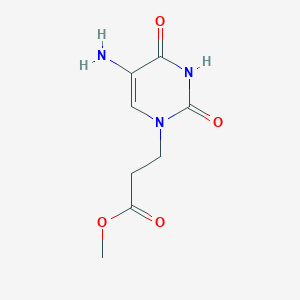
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde: is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of a pyrazole derivative with an oxan-4-yl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base catalyst and a suitable solvent to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids.
Major Products Formed:
Oxidation: Formation of 5-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-(oxan-4-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique structure can impart desirable characteristics to the final product .
Wirkmechanismus
The mechanism by which 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde exerts its effects depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring can interact with various enzymes or receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-(oxan-4-yl)-1,2-oxazol-3-amine
- 5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
- 5-(oxan-4-yl)-4H,5H,6H-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid
Uniqueness: 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both an oxan-4-yl group and a carbaldehyde functional group on the pyrazole ring.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c12-6-8-5-9(11-10-8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11) |
InChI-Schlüssel |
AKZLWYSPUQKEIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=CC(=NN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)


![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)



